REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8].S(=O)(=O)(O)O.O.[CH3:18]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:18])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1CC)C(=O)O
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
21.27 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 50° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 0° C. in an ice-bath
|
Type
|
WASH
|
Details
|
the aqueous phase was washed several times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
used directly without further purification
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1CC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.25 mmol | |
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |